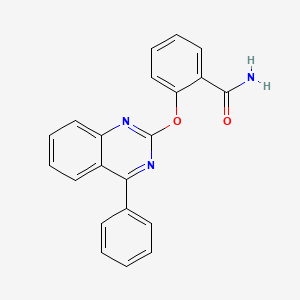![molecular formula C20H18N2O3S B7680531 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7680531.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide, also known as ML204, is a small molecule inhibitor that targets K2P3.1 potassium channels. K2P3.1 channels are expressed in various tissues and have been implicated in several physiological and pathological processes, including pain perception, cancer cell proliferation, and cardiac arrhythmias.
Wirkmechanismus
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide selectively inhibits K2P3.1 channels by binding to a specific site on the channel protein. K2P3.1 channels are responsible for maintaining the resting membrane potential in many types of cells, including sensory neurons and cancer cells. Inhibition of K2P3.1 channels by N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide leads to membrane depolarization, which can trigger a variety of downstream effects, including changes in intracellular calcium levels, activation of voltage-gated ion channels, and modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a variety of biochemical and physiological effects in different cell types. In sensory neurons, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide inhibits the firing of action potentials and reduces the release of neurotransmitters, leading to analgesic effects. In cancer cells, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide inhibits cell proliferation and induces cell cycle arrest and apoptosis, potentially leading to anticancer effects. In cardiac myocytes, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide inhibits the generation of early afterdepolarizations and delayed afterdepolarizations, leading to antiarrhythmic effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it readily available for use in experiments. It is also highly selective for K2P3.1 channels, allowing for specific targeting of these channels in different cell types. However, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide has some limitations as well. It has relatively low potency compared to other K2P3.1 channel inhibitors, which may limit its effectiveness in some experiments. In addition, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide has a relatively short half-life, which may require frequent dosing in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide. One potential area of research is the development of more potent and selective K2P3.1 channel inhibitors based on the structure of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide. Another potential area of research is the investigation of the role of K2P3.1 channels in other physiological and pathological processes, such as hypertension and epilepsy. Finally, the therapeutic potential of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide in human diseases should be further explored in preclinical and clinical studies.
Synthesemethoden
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide involves a multistep process that includes the reaction of 4-methoxybenzaldehyde with thiourea to form 4-(4-methoxyphenyl)-1,3-thiazol-2-amine. This intermediate is then reacted with 3,4-dihydro-2H-chromene-3-carboxylic acid chloride to produce N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide. The final product is purified by column chromatography to obtain a white crystalline solid with a yield of approximately 50%.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have analgesic effects in animal models of neuropathic pain by inhibiting K2P3.1 channels in sensory neurons. N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide has also been found to inhibit the proliferation of cancer cells in vitro and in vivo by inducing cell cycle arrest and apoptosis. In addition, N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have antiarrhythmic effects in animal models of cardiac arrhythmias by inhibiting K2P3.1 channels in cardiac myocytes.
Eigenschaften
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-24-16-8-6-13(7-9-16)17-12-26-20(21-17)22-19(23)15-10-14-4-2-3-5-18(14)25-11-15/h2-9,12,15H,10-11H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYDYPZCUHDFPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC4=CC=CC=C4OC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-N-[3-(cyclopropylcarbamoyl)phenyl]-3-(2-oxopyrrolidin-1-yl)benzamide](/img/structure/B7680454.png)
![N-[[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-N-cyclopropyl-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7680468.png)
![4,6-Dimethyl-2-[[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]pyridine-3-carbonitrile](/img/structure/B7680491.png)

![2-benzo[e][1]benzofuran-1-yl-N-[2-[di(propan-2-yl)amino]ethyl]acetamide](/img/structure/B7680513.png)
![2-[(3,4-dichlorophenyl)sulfonylamino]-N-[4-(difluoromethoxy)phenyl]propanamide](/img/structure/B7680516.png)
![[1-[(4-Methoxyphenyl)methylamino]-1-oxopropan-2-yl] 4-chloro-3-sulfamoylbenzoate](/img/structure/B7680520.png)
![4-[[4-(6-Methyl-2,3-dihydro-1-benzothiophene-2-carbonyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7680521.png)
![N-(2,4-dichlorophenyl)-2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetamide](/img/structure/B7680537.png)
![N-[1-[3-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)propanoyl]piperidin-4-yl]benzamide](/img/structure/B7680538.png)
![2-[2-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-oxoethyl]-3-methylideneisoindol-1-one](/img/structure/B7680539.png)
![N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(3-oxo-4H-1,4-benzoxazin-2-yl)acetamide](/img/structure/B7680547.png)
![3-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7680551.png)
![N-[2-[(2-chlorophenyl)methyl]pyrazol-3-yl]-1-(2-fluorophenyl)sulfonylpiperidine-4-carboxamide](/img/structure/B7680560.png)